Cas no 19590-22-8 (Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI))

Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI) 化学的及び物理的性質
名前と識別子
-
- Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI)
- 17-cyano-5,16-androstadien-3 beta-ol-3-acetate
- (3beta)-17-cyanoandrosta-5,16-dien-3-yl acetate
- 5,16-Androstadiene-17-nitrile-3beta-ol-3-acetate
- 5,16-Anoa
- Androsta-5,16-diene-17-carbonitrile, 3-(acetyloxy)-, (3beta)-
- 17-Cyano-5,16-androstadien-3beta-ol-3-acetate
- DTXSID90941357
- 19590-22-8
- [(3S,8R,9S,10R,13S,14S)-17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- 17-cyanoandrosta-5,16-dien-3-yl acetate
-
- インチ: InChI=1S/C22H29NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4-5,17-20H,6-12H2,1-3H3
- InChIKey: HCTQIFCJBHHREQ-UHFFFAOYSA-N
- ほほえんだ: CC(OC1CCC2(C3CCC4(C(=CCC4C3CC=C2C1)C#N)C)C)=O
計算された属性
- せいみつぶんしりょう: 339.21997
- どういたいしつりょう: 339.22
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 711
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 50.1Ų
じっけんとくせい
- 密度みつど: 1.12
- ふってん: 457.6°Cat760mmHg
- フラッシュポイント: 227.7°C
- 屈折率: 1.556
- PSA: 50.09
Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613375-1g |
(3S,8R,9S,10R,13S,14S)-17-cyano-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate |
19590-22-8 | 98% | 1g |
¥10674.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613375-500mg |
(3S,8R,9S,10R,13S,14S)-17-cyano-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate |
19590-22-8 | 98% | 500mg |
¥8337.00 | 2023-11-21 |
Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI) 関連文献
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI)に関する追加情報
Recent Advances in the Study of Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI) (CAS: 19590-22-8)
Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI), with the CAS number 19590-22-8, is a steroidal compound that has garnered significant attention in recent chemical and biomedical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug development, particularly in the fields of oncology and endocrinology. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and therapeutic potential.
Recent studies have focused on the synthesis and optimization of Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI) to enhance its bioavailability and pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic pathway that improves the yield and purity of the compound, making it more viable for large-scale production. The study also highlighted the compound's stability under various physiological conditions, which is crucial for its potential use in therapeutic applications.
In terms of biological activity, Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI) has demonstrated promising results in preclinical models. Research conducted by a team at the National Institutes of Health (NIH) revealed that the compound exhibits potent anti-proliferative effects against certain cancer cell lines, including breast and prostate cancer. The mechanism of action appears to involve the modulation of steroid hormone receptors, suggesting its potential as a targeted therapy for hormone-dependent cancers.
Further investigations into the compound's pharmacokinetics and toxicity profile have also been conducted. A 2024 study published in Drug Metabolism and Disposition evaluated the compound's metabolic stability and clearance rates in animal models. The findings indicated that Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI) has a favorable pharmacokinetic profile, with minimal off-target effects. These results support its further development as a candidate for clinical trials.
Despite these advancements, challenges remain in the development of Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI) as a therapeutic agent. Issues such as solubility and formulation stability need to be addressed to ensure its efficacy and safety in human trials. Ongoing research is exploring various drug delivery systems, including nanoparticles and liposomes, to overcome these limitations.
In conclusion, Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI) (CAS: 19590-22-8) represents a promising candidate for further investigation in the field of chemical biomedicine. Its unique structural properties and biological activity make it a valuable target for drug development, particularly in oncology. Future studies should focus on optimizing its formulation and conducting rigorous clinical trials to validate its therapeutic potential.
19590-22-8 (Androsta-5,16-diene-17-carbonitrile,3-(acetyloxy)-, (3b)- (9CI)) 関連製品
- 2229584-45-4(3-(4-ethynylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1251286-46-0(2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-(1-methylethyl)-)
- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)
- 2165202-60-6(3-amino-3-cyclobutylpentanamide)
- 443672-27-3(3-(piperidin-4-yl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 2097925-57-8(methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate)
- 33147-28-3(9H-Purine-9-butanoic acid, 6-amino-)
- 871089-17-7(N-(4-{N'-[2-(adamantan-1-yl)acetyl]hydrazinecarbonyl}phenyl)-2-phenylethene-1-sulfonamide)
- 1353976-65-4(N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine)
- 1783606-93-8(3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-)


